![molecular formula C14H9ClN2O2 B6405359 3-Amino-5-(4-chloro-3-cyanophenyl)benzoic acid, 95% CAS No. 1261948-13-3](/img/structure/B6405359.png)
3-Amino-5-(4-chloro-3-cyanophenyl)benzoic acid, 95%
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Overview
Description
3-Amino-5-(4-chloro-3-cyanophenyl)benzoic acid, commonly known as 4-chloro-3-cyanobenzoic acid (CCBA), is an organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular formula of C9H6ClNO2. CCBA is an important reagent in organic chemistry and is used in a variety of laboratory experiments. In addition, it has a wide range of biochemical and physiological effects.
Scientific Research Applications
3-Amino-5-(4-chloro-3-cyanophenyl)benzoic acid, 95% has a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. It has also been used in the synthesis of drugs, such as anti-cancer agents, antifungal agents, and antiviral agents. In addition, it has been used in the synthesis of dyes and pigments, as well as in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-(4-chloro-3-cyanophenyl)benzoic acid, 95% is not fully understood. However, it is believed that it acts as an inhibitor of a number of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. In addition, it has been suggested that 3-Amino-5-(4-chloro-3-cyanophenyl)benzoic acid, 95% may act as an antioxidant and may have anti-inflammatory properties.
Biochemical and Physiological Effects
3-Amino-5-(4-chloro-3-cyanophenyl)benzoic acid, 95% has a wide range of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of certain types of cancer cells and to have antiviral and antifungal activity. In addition, it has been found to have anti-inflammatory and antioxidant properties. It has also been found to have an effect on the metabolism of certain drugs and other substances.
Advantages and Limitations for Lab Experiments
The use of 3-Amino-5-(4-chloro-3-cyanophenyl)benzoic acid, 95% in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. In addition, it is a versatile reagent, and it can be used for a wide range of applications. However, it is important to note that 3-Amino-5-(4-chloro-3-cyanophenyl)benzoic acid, 95% is a potentially toxic compound, and it should be handled with care.
Future Directions
The potential future directions for research on 3-Amino-5-(4-chloro-3-cyanophenyl)benzoic acid, 95% are numerous. Further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. In addition, further research is needed to explore its potential applications in the synthesis of drugs, dyes, and polymers. Finally, further research is needed to explore its potential therapeutic applications, such as its potential use as an anti-cancer or anti-inflammatory agent.
Synthesis Methods
3-Amino-5-(4-chloro-3-cyanophenyl)benzoic acid, 95% is synthesized from the reaction of 4-chloro-3-cyanobenzaldehyde (3-Amino-5-(4-chloro-3-cyanophenyl)benzoic acid, 95%L) and sodium nitrite in aqueous solution. The reaction is carried out at room temperature and yields a white crystalline solid. The reaction is as follows:
This compoundL + NaNO2 → 3-Amino-5-(4-chloro-3-cyanophenyl)benzoic acid, 95% + NaCl + H2O
properties
IUPAC Name |
3-amino-5-(4-chloro-3-cyanophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-13-2-1-8(3-11(13)7-16)9-4-10(14(18)19)6-12(17)5-9/h1-6H,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCASGCVDMYOXNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)N)C(=O)O)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690763 |
Source
|
Record name | 5-Amino-4'-chloro-3'-cyano[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-13-3 |
Source
|
Record name | 5-Amino-4'-chloro-3'-cyano[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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